Ethoxy(tetrazol-5-ylidene)methanolate
Description
Ethoxy(tetrazol-5-ylidene)methanolate is a carbene ligand featuring a tetrazol-5-ylidene core substituted with an ethoxy group and a deprotonated methanolate moiety. This compound belongs to the class of N-heterocyclic carbenes (NHCs), which are widely utilized in coordination chemistry and catalysis due to their strong σ-donor and moderate π-acceptor properties. The tetrazole ring enhances stability through aromaticity, while the ethoxy and methanolate substituents modulate electronic and steric characteristics.
Properties
IUPAC Name |
ethoxy(tetrazol-5-ylidene)methanolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h9H,2H2,1H3/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLNEKOXMAJOOT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1N=NN=N1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N4O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914657 | |
| Record name | Ethoxy(5H-tetrazol-5-ylidene)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-94-7 | |
| Record name | Ethoxy(5H-tetrazol-5-ylidene)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The Ugi tetrazole four-component reaction (UT-4CR) is a pivotal method for constructing 1,5-disubstituted tetrazoles, leveraging aldehydes, amines, isocyanides, and trimethylsilyl azide (TMSN₃). In this framework, the ethyl ester moiety of ethoxy(tetrazol-5-ylidene)methanolate can be introduced via an ethyl isocyanide precursor. For instance, combining ethyl isocyanide with formaldehyde, a primary amine, and TMSN₃ in methanol at ambient temperature yields the tetrazole core with an ethoxycarbonyl group. The reaction proceeds through a nitrilium ion intermediate, trapped by the azide to form the tetrazole ring. Post-synthesis, the trimethylsilyl protecting group is hydrolyzed under mild acidic conditions, followed by neutralization with sodium hydroxide to isolate the sodium salt.
This method benefits from high atom economy and scalability, with reported yields exceeding 70% for analogous tetrazole derivatives. However, regioselectivity challenges may arise when using bulky aldehydes or amines, necessitating precise stoichiometric control.
Azide-Cycloaddition Approaches
[3+2] Cycloaddition of Nitriles and Sodium Azide
The classical Huisgen cycloaddition between nitriles and sodium azide under acidic conditions provides direct access to 5-substituted tetrazoles. For this compound, ethyl cyanoformate serves as the nitrile precursor. Reacting ethyl cyanoformate with sodium azide in dimethylformamide (DMF) at 100–120°C for 12–24 hours generates the tetrazole carboxylic acid ethyl ester. Subsequent treatment with sodium bicarbonate or hydroxide yields the sodium salt.
Key advantages include commercial availability of starting materials and operational simplicity. However, prolonged reaction times and the need for high-purity sodium azide (to avoid byproducts like triazenes) limit industrial applicability. Modifications using ammonium chloride as a catalyst reduce reaction times to 6–8 hours with yields up to 85%.
Post-Functionalization of Preformed Tetrazoles
Esterification of 5-Carboxytetrazole
An alternative route involves synthesizing 5-carboxytetrazole via cycloaddition, followed by esterification. Reacting 5-carboxytetrazole with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) produces the ethyl ester derivative. Neutralization with sodium methoxide in methanol isolates the sodium salt with >90% purity.
This two-step method offers flexibility in scaling individual stages but requires stringent moisture control during esterification to prevent hydrolysis. Comparative studies indicate that DCC-mediated esterification achieves higher yields (78–82%) compared to SOCl₂ (65–70%).
Industrial-Scale Synthesis and Optimization
Patent-Based Methodologies
A patented approach (CN102070546B) outlines a five-step synthesis starting from ethanolamine:
- Silanization : Ethanolamine reacts with trimethylchlorosilane to form 2-(trimethylsiloxy)ethylamine.
- Dithiocarbamate Formation : Treatment with carbon disulfide and triethylamine in methanol yields N-(2-trimethylsiloxyethyl)triethylamine dithiocarbamate.
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) produces N-(2-trimethylsiloxyethyl)dithiocarbamate.
- Azidation and Cyclization : Sodium azide in N,N-dimethylacetamide at 50–150°C induces tetrazole ring formation.
- Hydrolysis : Acidic hydrolysis removes the trimethylsilyl group, followed by sodium salt precipitation.
This method achieves an overall yield of 88% with high purity (>98%), underscoring its viability for bulk production. Critical parameters include maintaining temperatures below 10°C during silanization and using polar aprotic solvents (e.g., DMF) to accelerate azidation.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side-Reaction Mitigation
Regioselectivity in Cycloaddition
The [3+2] cycloaddition between nitriles and azides typically yields 1,5-disubstituted tetrazoles. However, steric effects from bulky substituents can favor 1,4-regioisomers. Computational studies suggest that electron-withdrawing groups (e.g., ethoxycarbonyl) stabilize the transition state for 1,5-selectivity, achieving >95% regiopurity.
Chemical Reactions Analysis
Ethoxy(tetrazol-5-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted tetrazoles.
Scientific Research Applications
Ethoxy(tetrazol-5-ylidene)methanolate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-containing biological systems.
Mechanism of Action
The mechanism of action of Ethoxy(tetrazol-5-ylidene)methanolate involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in its role in asymmetric synthesis and other chemical reactions. The tetrazole ring can also mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Ethoxy(tetrazol-5-ylidene)methanolate and Analogues
Key Observations :
- This compound distinguishes itself through oxygen-based substituents (ethoxy and methanolate), whereas analogues like 5-((2-((4-chlorobenzyl)oxy)... and ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate incorporate thioether or thioester linkages.
- Compared to triazolylidenes, the tetrazole core provides greater aromatic stabilization but slightly reduced π-acceptor strength due to electronic delocalization.
Electronic Properties
Table 2: Frontier Molecular Orbital Energies and Donor-Acceptor Properties
Key Observations :
- Tetrazol-5-ylidenes exhibit stronger σ-donor capabilities than triazaphospholes due to the higher electronegativity of nitrogen versus phosphorus.
- The π-acceptor strength of tetrazol-5-ylidenes is intermediate between triazolylidenes (weaker) and triazaphospholes (stronger), influenced by the stabilization of the carbene’s p* orbital.
Key Observations :
- This compound likely requires mild deprotonation conditions, contrasting with the high-temperature, catalyst-dependent syntheses of thioether-linked tetrazoles.
- Yields for tetrazole derivatives are generally moderate to high (>70%) when using optimized catalysts or solvents.
Stability and Reactivity
- The ethoxy group in this compound enhances solubility in polar solvents, whereas aryl-substituted tetrazoles (e.g., 4d, 4f, 4h) exhibit higher thermal stability due to aromatic stacking.
- Thioether-linked tetrazoles (e.g., ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate ) show greater resistance to hydrolysis compared to alkoxy derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethoxy(tetrazol-5-ylidene)methanolate?
- Methodological Answer : A common approach involves refluxing tetrazole derivatives with potassium carbonate in acetone to form intermediates, followed by purification via solvent evaporation and extraction with diethyl ether. For example, tetrazole-thioacetate intermediates are synthesized by reacting 5-mercapto-tetrazole with ethyl chloroacetate under basic conditions . Subsequent hydrazide formation and condensation with aldehydes yield the final product. Reaction progress should be monitored using TLC, and purity verified via NMR and LCMS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., observed m/z 1069 [M+H]+ in related compounds) and detect impurities .
- HPLC : For retention time analysis (e.g., 1.00 minute under SQD-FA05 conditions) .
- NMR Spectroscopy : To resolve structural ambiguities, such as tautomerism in the tetrazole ring or ethoxy group orientation .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to avoid hydrolysis of the tetrazole ring. Stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) are recommended, referencing protocols for similar reagents like ethylene oxide solutions in methylene chloride .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and LCMS data for this compound?
- Methodological Answer : Discrepancies may arise from solvent residues, tautomeric forms, or isotopic patterns. Cross-validate using:
- HPLC : Compare retention times with standards .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C17H16N4O2 has a theoretical mass of 308.12 g/mol) .
- Variable Temperature NMR : To detect dynamic tautomerism in the tetrazole ring .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Optimization : Replace acetone with ethanol or DMF to enhance solubility of intermediates .
- Catalyst Screening : Sodium ethoxide improves condensation efficiency in hydrazone formation .
- Temperature Control : Maintain 50–60°C during aldehyde coupling to minimize side reactions .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Use in silico docking studies (e.g., AutoDock Vina) to assess binding affinity with targets like 5-lipoxygenase (5-LOX). Molecular dynamics simulations can model tautomeric stability, referencing similar triazole-thioether compounds with anti-inflammatory activity .
Q. What mechanistic insights explain the compound’s ring-opening reactions under acidic conditions?
- Methodological Answer : Employ isotopic labeling (e.g., <sup>18</sup>O) to track oxygen migration during acid hydrolysis. Kinetic studies (UV-Vis monitoring) at varying pH levels can elucidate rate-determining steps, as demonstrated in thiazolo-triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
